O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate is a chemical compound that belongs to the class of carbamothioates It is characterized by the presence of a cyclohexyl group, a phenyl group, and a prop-2-en-1-yl group attached to a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate typically involves the reaction of cyclohexyl isocyanate with phenyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Cyclohexyl isocyanate} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl(phenyl)carbamothioate: Similar structure but lacks the prop-2-en-1-yl group.
Phenylcarbamothioate: Contains only the phenyl group attached to the carbamothioate moiety.
Cyclohexylcarbamothioate: Contains only the cyclohexyl group attached to the carbamothioate moiety.
Uniqueness
O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62604-07-3 |
---|---|
Molecular Formula |
C16H21NOS |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
O-prop-2-enyl N-cyclohexyl-N-phenylcarbamothioate |
InChI |
InChI=1S/C16H21NOS/c1-2-13-18-16(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-3,5-6,9-10,15H,1,4,7-8,11-13H2 |
InChI Key |
FQGKOKNXZUZJLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=S)N(C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.